molecular formula C13H20O2 B1250048 3-Hydroxy-alpha-ionone

3-Hydroxy-alpha-ionone

Cat. No.: B1250048
M. Wt: 208.3 g/mol
InChI Key: FDSNVAKZRJLMJN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-alpha-ionone is a hydroxylated derivative of alpha-ionone, a well-characterized compound known for its violet-like scent and widespread use as a flavor and fragrance ingredient . As a specialty ionone, it is of significant interest in analytical and natural product chemistry, particularly as a standard for identifying and quantifying this metabolite in complex biological matrices. Researchers value this compound for studies in plant metabolomics, where it may serve as a marker or intermediate in the biosynthetic pathways of various plants. In the field of flavor and fragrance research and development, this compound is utilized as a key reference material to authenticate natural sources or to study structure-activity relationships of ionone derivatives, which are known to exhibit a range of biological activities . The precise mechanism of action for the hydroxy-alpha derivative is an area of active investigation, though related ionones have been shown to interact with biological targets such as olfactory receptors and enzymes in carotenoid metabolism . This product is strictly for research use in a laboratory setting and is not intended for human consumption or personal use. It is provided with comprehensive analytical data, including HPLC and MS documentation, to ensure identity and purity for your research applications.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

(E)-4-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

InChI

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-7,11-12,15H,8H2,1-4H3/b6-5+

InChI Key

FDSNVAKZRJLMJN-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(CC(C1/C=C/C(=O)C)(C)C)O

Canonical SMILES

CC1=CC(CC(C1C=CC(=O)C)(C)C)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Biocatalysis

3-Hydroxy-alpha-ionone is primarily utilized as an intermediate in the synthesis of various biologically active compounds. Recent studies have demonstrated the potential of engineered cytochrome P450 enzymes for the regio- and stereoselective hydroxylation of alpha-ionone, leading to the production of this compound. Notably, specific mutants of cytochrome P450 BM3 have shown high selectivity in producing trans-3-hydroxy-alpha-ionone, which is crucial for synthesizing fine chemicals like hydroxylated terpenoids .

Table 1: Cytochrome P450 Mutants and Their Selectivity

MutantSelectivity for this compoundRemarks
M01 A82WHighProduces trans isomer
M11 A82WHighProduces trans isomer
M11 L437NModerateProduces both cis and trans isomers
M11 L437SModerateProduces both cis and trans isomers
M11 L437TModerateProduces both cis and trans isomers

Anti-Inflammatory Properties

Research has indicated that 3-hydroxy-beta-ionone, a related compound, exhibits anti-inflammatory properties. A study found that extracts containing this compound from Moringa oleifera demonstrated significant anti-inflammatory effects in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Anti-Cancer Potential

Another study highlighted the anti-cancer effects of 3-hydroxy-beta-ionone derived from Moringa leaf extracts. The compound was shown to induce cell cycle arrest in cancer cells, particularly in squamous cell carcinoma lines, indicating its potential as a chemotherapeutic agent .

Natural Product Synthesis

This compound serves as a precursor for synthesizing carotenoids such as zeaxanthin and beta-cryptoxanthin. These carotenoids are known for their antioxidant properties and are essential in various biological processes. The transformation of this compound into these compounds has been achieved through established synthetic pathways, enhancing their availability for nutritional and pharmaceutical applications .

Table 2: Transformation Pathways of this compound

Target CompoundSynthesis MethodReference
ZeaxanthinC15+C10+C15 Wittig coupling
Beta-CryptoxanthinC15+C10+C15 Wittig coupling

Biological Activities

The biological activities of this compound extend beyond its synthetic utility. It has been identified as an active substance with allelopathic properties that can influence plant growth and development. This characteristic may open avenues for agricultural applications, particularly in developing natural herbicides .

Q & A

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

  • QSAR Modeling : Train models on existing bioactivity data to predict substituent effects. Validate via synthesis and in vitro testing .
  • Docking Studies : Simulate binding interactions with target proteins (e.g., cytochrome P450 enzymes) to prioritize synthetic targets .

Methodological Notes

  • Data Contradictions : Address inconsistencies by documenting experimental parameters (e.g., solvent polarity, instrument calibration) and applying Bayesian statistical frameworks .
  • Literature Gaps : Prioritize replication of understudied mechanisms (e.g., cross-kingdom signaling in plant-microbe interactions) using multi-omics approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-alpha-ionone
Reactant of Route 2
3-Hydroxy-alpha-ionone

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